2-Hydroxy-1-(3-methylpiperidin-1-yl)ethan-1-one
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : The synthesis of 2-hydroxy-1-aryl-2-(indol-3-yl)ethan-1-ones and their isomerization into 2-hydroxy-2-aryl-1-(indol-3-yl)ethan-1-ones, closely related to the chemical , demonstrates a methodic approach to create these compounds using triethylamine or EtONa (Shtamburg et al., 2018).
Crystal Structure Analysis : The molecular and crystal structure of compounds similar to 2-Hydroxy-1-(3-methylpiperidin-1-yl)ethan-1-one, such as 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione, has been determined through single-crystal X-ray diffraction, highlighting the utility of these compounds in structural chemistry (Percino et al., 2007).
Applications in Biochemistry and Medicine
DNA Interaction Studies : A study on the interaction of Cu(II) complexes with DNA using tridentate ligands, including compounds similar to this compound, revealed insights into DNA binding and nuclease activity. This research is significant for understanding molecular interactions at a biochemical level (Kumar et al., 2012).
Synthesis of Biologically Active Compounds : Research on the synthesis of derivatives, like 1-(3, 4-dihydroxyphenyl)-2-(4-methylpiperidin-1-yl) ethan-1-one, which are structurally related to this compound, has been explored for their potential antidepressant effects. This highlights the relevance of such compounds in the development of new therapeutic drugs (Kausar et al., 2017).
Chemical Properties and Reactions
Alcohol Oxidation Studies : An environmentally benign TEMPO-catalyzed alcohol oxidation system, employing compounds similar to this compound, demonstrates the utility of these chemicals in green chemistry applications (Li & Zhang, 2009).
Hydrodenitrogenation Research : Research into the hydrodenitrogenation of compounds like 2-methylpiperidine, structurally similar to this compound, provides insights into chemical processes important for the petroleum industry and environmental remediation (Wang et al., 2007).
Future Directions
The future directions for “2-Hydroxy-1-(3-methylpiperidin-1-yl)ethan-1-one” could involve further exploration of its potential uses in various fields of research and industry. Given its structural similarity to other bioactive moieties, it could be of interest in the development of new pharmaceuticals .
Mechanism of Action
Target of Action
It’s known that this compound belongs to the class of organic compounds known as n-acylpiperidines . These compounds are characterized by an acyl group linked to the nitrogen atom of a piperidine .
Mode of Action
During the alkylation process, the hydroxyl group can be protected or unprotected, leading to a different diastereomeric excess (de) of compound 1 .
Biochemical Pathways
Piperidin-2-one is a versatile building block for the synthesis of piperidine and piperidone derivatives, a large variety of bioactive moieties, as well as medicines to treat diseases like inflammatory bowel disease and neurodegenerative diseases .
Pharmacokinetics
The molecular weight of the compound is 15721 , which could influence its pharmacokinetic properties.
Result of Action
It’s known that 5-substituted 1-methyl-2-pyridones, which are one kind of piperidone derivative, have been evaluated as active agents against benign prostatic hyperplasia (bph) and prostate cancer .
Action Environment
It’s known that the compound can be shipped at room temperature in the continental us , suggesting that it may have a certain degree of environmental stability.
properties
IUPAC Name |
2-hydroxy-1-(3-methylpiperidin-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7-3-2-4-9(5-7)8(11)6-10/h7,10H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOFOMBOFKPTHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588114 | |
Record name | 2-Hydroxy-1-(3-methylpiperidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82554-10-7 | |
Record name | 2-Hydroxy-1-(3-methylpiperidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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